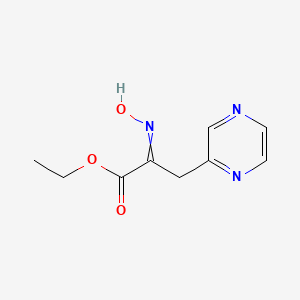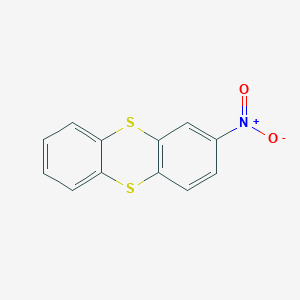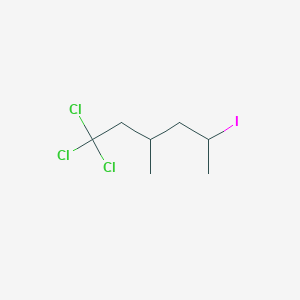
1,1,1-Trichloro-5-iodo-3-methylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trichloro-5-iodo-3-methylhexane is an organic compound with the molecular formula C7H12Cl3I It is a halogenated alkane, characterized by the presence of three chlorine atoms and one iodine atom attached to a hexane backbone
準備方法
Synthetic Routes and Reaction Conditions
1,1,1-Trichloro-5-iodo-3-methylhexane can be synthesized through a multi-step process involving the halogenation of a suitable precursor. One common method involves the following steps:
Starting Material: The synthesis begins with 3-methylhexane as the starting material.
Chlorination: The compound undergoes chlorination using chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce the three chlorine atoms at the 1,1,1-positions.
Iodination: The chlorinated intermediate is then subjected to iodination using iodine (I2) and a suitable oxidizing agent like hydrogen peroxide (H2O2) to introduce the iodine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.
化学反応の分析
Types of Reactions
1,1,1-Trichloro-5-iodo-3-methylhexane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the halogen atoms (chlorine or iodine) are replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).
Reduction Reactions: Reduction of the compound can lead to the formation of less halogenated derivatives or the complete removal of halogen atoms.
Oxidation Reactions: Oxidation can result in the formation of more oxidized products, such as alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) are commonly used under mild to moderate conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide can yield 1,1,1-trichloro-5-hydroxy-3-methylhexane, while reduction with lithium aluminum hydride can produce 3-methylhexane.
科学的研究の応用
1,1,1-Trichloro-5-iodo-3-methylhexane has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other halogenated compounds.
作用機序
The mechanism of action of 1,1,1-Trichloro-5-iodo-3-methylhexane involves its interaction with various molecular targets. The halogen atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The pathways involved in its reactions depend on the specific chemical environment and the nature of the reacting species.
類似化合物との比較
Similar Compounds
1,1,1-Trichloroethane: A similar compound with three chlorine atoms but no iodine. It is used as a solvent and in industrial applications.
1,1,2-Trichloroethane: Another related compound with a different arrangement of chlorine atoms. It is used in the production of vinylidene chloride.
1,1,1-Trichloro-2-methylpropane: A compound with a similar structure but different carbon backbone. It is used in organic synthesis.
Uniqueness
1,1,1-Trichloro-5-iodo-3-methylhexane is unique due to the presence of both chlorine and iodine atoms, which imparts distinct chemical properties and reactivity. The combination of these halogens makes it a valuable compound for specific synthetic applications and research studies.
特性
CAS番号 |
90141-53-0 |
|---|---|
分子式 |
C7H12Cl3I |
分子量 |
329.4 g/mol |
IUPAC名 |
1,1,1-trichloro-5-iodo-3-methylhexane |
InChI |
InChI=1S/C7H12Cl3I/c1-5(3-6(2)11)4-7(8,9)10/h5-6H,3-4H2,1-2H3 |
InChIキー |
NVNQLYOKBROVHX-UHFFFAOYSA-N |
正規SMILES |
CC(CC(C)I)CC(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


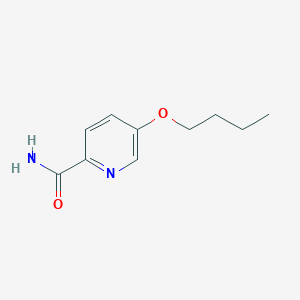
![1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene](/img/structure/B14375631.png)
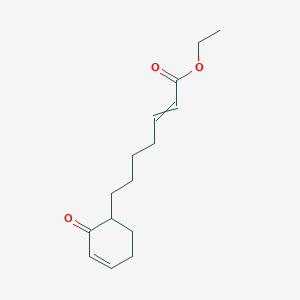

![6-Nitrosobenzo[h]quinolin-5(1H)-one](/img/structure/B14375659.png)
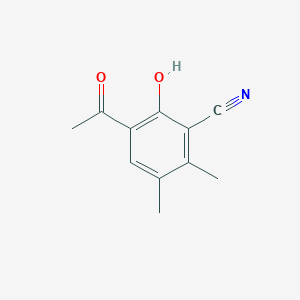
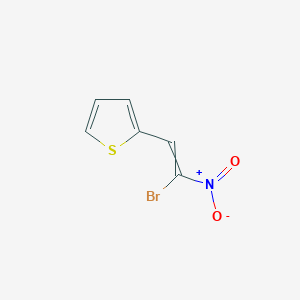


![10-Bromo-10-tert-butyldispiro[2.0.5~4~.1~3~]decane](/img/structure/B14375671.png)
![2(5H)-Furanone, 3-methyl-5-[(4-methylphenyl)imino]-](/img/structure/B14375673.png)

